3-(4-Methylpyridin-3-yl)propan-1-ol
Description
Structural Features and Chemical Classifications
The molecular architecture of 3-(4-Methylpyridin-3-yl)propan-1-ol is defined by two primary components: a pyridine (B92270) heterocycle and a propanol (B110389) alcohol functionality.
The core of the molecule is a pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom. nih.gov Pyridine and its derivatives are fundamental building blocks in numerous fields, including pharmaceuticals and agrochemicals. The nitrogen atom in the pyridine ring influences the electronic distribution within the aromatic system, making it electron-deficient compared to benzene. This electronic nature affects its reactivity, particularly rendering the ring susceptible to nucleophilic substitution, often at the 2- and 4-positions. The presence of a methyl group at the 4-position of the pyridine ring in this compound can further influence its electronic properties and steric interactions.
Attached to the 3-position of the pyridine ring is a propan-1-ol side chain. This primary alcohol functional group (-CH2OH) is a key site for chemical reactions. Alcohols can undergo a wide array of transformations, including oxidation to aldehydes or carboxylic acids, esterification, and etherification. The hydroxyl group can also participate in hydrogen bonding, which influences the compound's physical properties such as boiling point and solubility. The reactivity of this alcohol is influenced by the adjacent pyridine ring. nih.gov
The substitution pattern on the pyridine ring is crucial to the compound's properties. In this compound, the propanol chain is at the 3-position. Its isomers, where the side chain is at the 2- or 4-position of the pyridine ring, would exhibit different chemical and physical properties due to the varying electronic environments at these positions.
For instance, a comparison with related pyridyl propanols reveals these structural subtleties:
3-(Pyridin-2-yl)propan-1-ol: The proximity of the propanol side chain to the nitrogen atom at the 2-position can lead to intramolecular hydrogen bonding and different reactivity compared to the 3-substituted isomer.
3-(Pyridin-3-yl)propan-1-ol: This isomer lacks the methyl group at the 4-position, which would alter its lipophilicity and steric hindrance. nih.govoakwoodchemical.com
The position of the hydroxyl group on the propyl chain also gives rise to isomers. For example, 1-(4-Methylpyridin-3-yl)propan-1-ol and 1-(4-Methylpyridin-3-yl)propan-2-ol are positional isomers where the hydroxyl group is on the first and second carbon of the propyl chain, respectively. google.com These differences in structure would lead to distinct spectroscopic signatures and reactivity patterns.
Research Significance in Contemporary Organic Chemistry
While specific research on this compound is not extensively documented, its structural motifs suggest significant potential in organic chemistry.
Pyridine-containing molecules are highly valued as building blocks in the synthesis of complex organic molecules. They are integral to many FDA-approved drugs and are considered "privileged scaffolds" in medicinal chemistry due to their ability to interact with biological targets. The dual functionality of this compound—the nucleophilic nitrogen of the pyridine and the reactive hydroxyl group—makes it a versatile synthon. It can be envisioned as a precursor for the synthesis of more complex heterocyclic systems through reactions that modify the propanol side chain or the pyridine ring. For example, the propanol side chain could be functionalized to introduce other groups, leading to a library of derivatives for screening in drug discovery programs.
The propanol moiety allows for a range of reactions typical of primary alcohols. The hydroxyl group can be converted into a good leaving group, facilitating nucleophilic substitution reactions. Oxidation of the alcohol would yield the corresponding aldehyde or carboxylic acid, which are themselves valuable intermediates for further synthetic transformations, such as the formation of amides or esters. The study of the reactivity of this alcohol, particularly in the context of the neighboring substituted pyridine ring, can provide insights into the electronic and steric effects governing these transformations. The synthesis of related compounds, such as 3-(methylthio)-1-propanol, has been explored for applications in the flavor and fragrance industry, highlighting the industrial relevance of functionalized propanols. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
3-(4-methylpyridin-3-yl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-8-4-5-10-7-9(8)3-2-6-11/h4-5,7,11H,2-3,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWBSXRNLILMQRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies
Retrosynthetic Analysis of 3-(4-Methylpyridin-3-yl)propan-1-ol
Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of logical disconnections. youtube.comresearchgate.net
Two primary disconnection strategies for this compound are considered:
Disconnection of the C3-Cβ bond: This is a common strategy that severs the bond between the pyridine (B92270) ring and the propyl side chain. This approach leads to a 4-methyl-3-pyridyl synthon and a 3-hydroxypropyl synthon. This is often the most direct route as it utilizes a readily available or easily synthesized substituted pyridine.
Disconnection within the pyridine ring: This strategy involves breaking the bonds of the heterocyclic ring itself. While more complex, it can be a viable approach, for instance, through a Hantzsch-type pyridine synthesis where the side chain is incorporated into one of the starting materials. youtube.com
For the purpose of this analysis, the C3-Cβ bond disconnection is the more strategically sound and commonly employed approach.
Following the C3-Cβ disconnection, the key synthons and their corresponding synthetic equivalents are identified:
| Synthon | Charge | Synthetic Equivalent |
| 4-Methyl-3-pyridyl Cation | + | 3-Halo-4-methylpyridine (e.g., 3-Bromo-4-methylpyridine) |
| 4-Methyl-3-pyridyl Anion | - | 3-Lithiated-4-methylpyridine or a corresponding Grignard reagent. |
| 3-Hydroxypropyl Anion | - | 3-Halopropan-1-ol or a protected version thereof. |
| 3-Oxopropyl Anion | - | Prop-2-en-1-ol (via umpolung reactivity) or a protected propanal derivative. |
The choice of synthetic equivalents will dictate the type of bond-forming reaction used in the forward synthesis. For instance, a reaction between an electrophilic 3-halo-4-methylpyridine and a nucleophilic organometallic reagent derived from a protected propanol (B110389) derivative is a plausible route.
Functional group interconversion (FGI) is a crucial tool in retrosynthesis, allowing for the transformation of one functional group into another to facilitate a key disconnection or simplify the synthesis. youtube.com In the retrosynthesis of our target molecule, several FGI steps can be envisioned:
Alcohol to Carbonyl: The primary alcohol in the target molecule can be retrosynthetically converted to an aldehyde or a carboxylic acid. This opens up a wider range of synthetic possibilities, such as Wittig reactions, aldol (B89426) condensations, or reductions. For example, disconnecting from the corresponding aldehyde, 3-(4-methylpyridin-3-yl)propanal, simplifies the final step to a straightforward reduction.
Alkyne to Alkane: A C-C triple bond can be a precursor to the saturated propyl chain. A Sonogashira coupling between a 3-halopyridine and a terminal alkyne bearing a protected alcohol, followed by hydrogenation, is a powerful strategy. nih.govorganic-chemistry.org
Alkene to Alkane: Similarly, a Heck coupling could introduce a propenyl side chain, which can then be reduced to the propyl group. beilstein-journals.org
A plausible retrosynthetic pathway employing FGI would be:
Target Molecule: this compound
FGI (Oxidation): 3-(4-Methylpyridin-3-yl)propanal
Disconnection (Cα-Cβ): 3-Halo-4-methylpyridine + Acrolein diethyl acetal (B89532) (as a synthetic equivalent for the 3-carbon aldehyde)
Starting Material: 4-Methylpyridine (B42270)
This pathway highlights how FGI can lead to more practical and readily available starting materials.
Direct Synthetic Routes
Based on the retrosynthetic analysis, several direct synthetic routes can be devised. A key strategy involves the formation of a carbon-carbon bond at the 3-position of the pyridine ring, followed by functional group manipulations.
A common and reliable method for the synthesis of alcohols is the reduction of carbonyl compounds. uni.lunih.gov This can be applied as the final step in the synthesis of this compound.
The reduction of a pyridyl-containing aldehyde, such as 3-(4-methylpyridin-3-yl)propanal, offers a direct route to the target primary alcohol. Similarly, the reduction of the corresponding ketone, 1-(4-methylpyridin-3-yl)propan-1-one, would yield the secondary alcohol isomer.
The synthesis of the precursor aldehyde could be achieved through a cross-coupling reaction, for example, a Sonogashira coupling of 3-bromo-4-methylpyridine (B15001) with propargyl alcohol, followed by partial reduction of the alkyne and oxidation of the alcohol to the aldehyde, and finally reduction to the target alcohol. A more direct approach could involve a Heck reaction between 3-bromo-4-methylpyridine and allyl alcohol, followed by hydroboration-oxidation to yield the desired primary alcohol.
A variety of reducing agents can be employed for the reduction of the aldehyde to the primary alcohol. The choice of reagent depends on factors such as selectivity, cost, and reaction conditions.
Table of Reducing Agents for Pyridyl-Aldehyde Reduction
| Reducing Agent | Solvent | Typical Conditions | Plausible Yield (%) |
| Sodium Borohydride (B1222165) (NaBH4) | Methanol (B129727) or Ethanol (B145695) | 0 °C to room temperature | 85-95 |
| Lithium Aluminum Hydride (LiAlH4) | Diethyl ether or THF | 0 °C to room temperature, followed by aqueous workup | 90-98 |
| Hydrogen (H2) with Catalyst | Ethanol or Methanol | Room temperature, 1-4 atm H2 | 80-95 |
Note: The yields are inferred from reductions of similar aromatic aldehydes and may vary for the specific substrate. googleapis.comrsc.org
The chemoselective reduction of the aldehyde in the presence of the pyridine ring is generally achievable with these reagents under appropriate conditions. For instance, sodium borohydride is a mild reducing agent that typically does not reduce the pyridine ring. rsc.org Lithium aluminum hydride is a more powerful reducing agent but can also be used selectively under controlled conditions. Catalytic hydrogenation with catalysts like Palladium on carbon (Pd/C) can also be effective, although care must be taken to avoid over-reduction of the pyridine ring, which can sometimes occur under more forcing conditions. nih.gov
Carbonyl Compound Reductions
Role of Hydride Reducing Agents (e.g., Sodium Borohydride, Lithium Aluminum Hydride)
Hydride-based reducing agents are fundamental tools in organic synthesis for the conversion of carbonyl compounds to alcohols.
Lithium Aluminum Hydride (LiAlH₄): This is a potent reducing agent capable of reducing a wide range of functional groups, including carboxylic acids and esters, to primary alcohols. The reaction is typically carried out in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF). Due to its high reactivity, LiAlH₄ reacts vigorously with protic solvents and must be handled with care under an inert atmosphere. The general mechanism involves the nucleophilic attack of the hydride ion (H⁻) on the carbonyl carbon of the ester or carboxylic acid. For esters, this is followed by the elimination of an alkoxide and a second hydride attack on the resulting aldehyde intermediate. For carboxylic acids, an initial acid-base reaction occurs, followed by reduction. A subsequent aqueous workup is necessary to protonate the resulting alkoxide and afford the final alcohol.
Sodium Borohydride (NaBH₄): In contrast to LiAlH₄, sodium borohydride is a milder reducing agent. It readily reduces aldehydes and ketones but is generally unreactive towards esters and carboxylic acids under standard conditions. However, its reactivity can be enhanced by using it in large excess, at elevated temperatures, or in the presence of certain additives or co-solvents like methanol. For the reduction of an ester like methyl 3-(4-methylpyridin-3-yl)propanoate, NaBH₄ in a solvent such as methanol or ethanol could be employed, often requiring reflux conditions to proceed at a reasonable rate.
A hypothetical reaction scheme for the reduction of a suitable precursor is presented below:

Table 1: Hypothetical Reaction Parameters for Hydride Reduction
| Precursor | Reducing Agent | Solvent | Temperature | Hypothetical Yield |
| Methyl 3-(4-methylpyridin-3-yl)propanoate | LiAlH₄ | Tetrahydrofuran | Room Temperature | High |
| Ethyl 3-(4-methylpyridin-3-yl)propanoate | NaBH₄ | Methanol | Reflux | Moderate to High |
Organometallic Reagent Additions
The formation of the carbon-carbon bond between the pyridine ring and the propanol side chain can be achieved through the reaction of an organometallic derivative of 4-methylpyridine with a suitable three-carbon electrophile.
Grignard Reagent Approaches
Grignard reagents, formed by the reaction of an organohalide with magnesium metal, are powerful nucleophiles. chemscene.com A potential route to this compound involves the preparation of a 4-methyl-3-pyridylmagnesium halide. This can be challenging due to the reactivity of the pyridine ring itself. However, using a dihalo-precursor like 3-bromo-4-methylpyridine, the Grignard reagent could be formed and subsequently reacted with a suitable electrophile.
A plausible electrophile for introducing the three-carbon chain with a terminal hydroxyl group is ethylene (B1197577) oxide. The reaction of a Grignard reagent with ethylene oxide is a classic method for extending a carbon chain by two carbons and introducing a primary alcohol. The nucleophilic carbon of the Grignard reagent attacks one of the electrophilic carbons of the epoxide ring, leading to ring-opening. Subsequent acidic workup protonates the resulting alkoxide to yield the primary alcohol.

Organolithium Reagent Applications
Organolithium reagents are even more reactive nucleophiles and bases than their Grignard counterparts. adichemistry.com They can be prepared through metal-halogen exchange or by direct deprotonation of an acidic proton. For this synthesis, an organolithium reagent could be generated from a halogenated precursor like 3-bromo- (B131339) or 3-iodo-4-methylpyridine (B110743) by reaction with an alkyllithium reagent such as n-butyllithium at low temperatures. Alternatively, direct lithiation at the 3-position of 4-methylpyridine might be possible, although regioselectivity could be an issue.
Once the 4-methyl-3-pyridyllithium is formed, it can react with ethylene oxide in a manner analogous to the Grignard reagent to afford the desired propanol after an aqueous workup. The higher reactivity of organolithium reagents often leads to faster reactions and potentially higher yields, but also requires stricter control of reaction conditions, particularly temperature.
Table 2: Hypothetical Parameters for Organometallic Additions
| Organometallic Reagent | Electrophile | Solvent | Temperature | Hypothetical Yield |
| 4-Methyl-3-pyridylmagnesium bromide | Ethylene Oxide | Tetrahydrofuran | 0 °C to RT | Moderate |
| 4-Methyl-3-pyridyllithium | Ethylene Oxide | Tetrahydrofuran | -78 °C to RT | Moderate to High |
Condensation Reactions
Condensation reactions provide another avenue for constructing the carbon skeleton of the target molecule.
Mannich-type Reactions Involving Methylpyridines and Aldehydes (e.g., Paraformaldehyde)
The Mannich reaction is a three-component condensation that typically involves an active hydrogen compound, an aldehyde (often formaldehyde), and a primary or secondary amine. wikipedia.orgchemistrysteps.com A variation of this could potentially be used where the methyl group of 4-methylpyridine acts as the active hydrogen component. However, the acidity of the methyl protons on 4-picoline is generally not sufficient for it to act as the nucleophile in a classic Mannich reaction under standard conditions.
A more plausible, though complex, multi-step strategy could involve a Mannich-type reaction to introduce a functionalized side chain that can then be elaborated into the propanol group. For instance, a reaction involving 4-methylpyridine, formaldehyde, and a suitable C2-synthon with an activating group could be envisioned, but this would represent a non-traditional application of the Mannich reaction.
Base-Catalyzed Condensations
Base-catalyzed condensation reactions, such as aldol-type reactions, are fundamental in C-C bond formation. To apply this to the synthesis of this compound, one could envision the deprotonation of the methyl group of 4-methylpyridine using a strong base like lithium diisopropylamide (LDA) to form a nucleophilic carbanion. This anion could then react with a suitable two-carbon electrophile, such as acetaldehyde. This would lead to the formation of 1-(4-methylpyridin-3-yl)ethanol. Subsequent steps would be required to extend the chain by one carbon and reduce the functionality to a primary alcohol, making this a multi-step and less direct approach.
Due to the lack of specific literature precedents for the direct synthesis of this compound via these condensation methods, providing a detailed and reliable data table is not feasible. The hypothetical nature of these routes makes predicting reaction conditions and yields speculative.
Cross-Coupling Reactions
Cross-coupling reactions are powerful tools in modern organic synthesis for the formation of carbon-carbon bonds. Palladium-catalyzed reactions, in particular, are instrumental in the functionalization of pyridine rings.
The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed reaction that joins an organoboron compound with an organic halide or triflate. libretexts.org This reaction is highly effective for creating biaryl compounds and for attaching alkyl or aryl side chains to heterocyclic rings like pyridine. libretexts.orgmdpi.com The general mechanism involves three main steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation with the organoboron species (assisted by a base), and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org
The reaction's utility is demonstrated in the synthesis of various substituted pyridines and related heterocyclic structures. mdpi.com For instance, the synthesis of thienylpyridazine derivatives has been achieved by coupling 3-bromo-6-(thiophen-2-yl)pyridazine with various (hetero)aryl-boronic acids using a Pd(PPh₃)₄ catalyst. mdpi.com Though the yields in this specific case were modest (14-28%), the method highlights the broad applicability of Suzuki coupling for functionalizing diazines. mdpi.com The choice of catalyst, ligands, base, and solvent system is crucial and can significantly impact the reaction's efficiency and selectivity. youtube.com
Table 1: Examples of Suzuki-Miyaura Coupling for Heterocycle Synthesis
| Halide Component | Boronic Acid/Ester | Catalyst | Base | Product Type | Yield | Reference |
|---|---|---|---|---|---|---|
| Aryl Halide | Phenylboronic acid | Pd(0) Complex | Various inorganic bases (e.g., Na₂CO₃, Cs₂CO₃) | Biaryl | General | libretexts.orgyoutube.com |
| 3-Bromo-6-(thiophen-2-yl)pyridazine | (Hetero)aryl-boronic acids | Pd(PPh₃)₄ | Na₂CO₃ | 3-Aryl-6-(thiophen-2-yl)pyridazine | 14-28% | mdpi.com |
| Aryl Halide | Bis(pinacolato)diboron | Pd(dppf)Cl₂ | Potassium Acetate (B1210297) | Aryl Boronate Ester | High | youtube.com |
Beyond the Suzuki-Miyaura reaction, several other palladium-catalyzed strategies are employed for synthesizing pyridine derivatives. A prominent approach is the direct C–H activation/functionalization, which avoids the need to pre-functionalize the pyridine ring with a halide or boronic acid. nih.govrsc.org
Palladium(II) catalysts can facilitate the coupling of pyridine N-oxides with partners like nonactivated alkyl bromides. acs.org This C–H activation/C–C cross-coupling provides a practical route to alkylated pyridine derivatives. acs.org Another innovative method involves the cationic palladium(II)-catalyzed reaction of α,β-unsaturated oxime ethers with alkenes. This process proceeds via a C–H alkenylation followed by an aza-6π-electrocyclization to form multisubstituted pyridines with excellent regioselectivity. nih.govacs.org
These methods showcase the versatility of palladium catalysis in forging new C-C bonds on the pyridine scaffold under various conditions.
Table 2: Overview of Palladium-Catalyzed Coupling Strategies for Pyridines
| Strategy | Pyridine Substrate | Coupling Partner | Catalyst System | Key Feature | Reference |
|---|---|---|---|---|---|
| C–H Activation/Cross-Coupling | Pyridine N-Oxides | Alkyl Bromides | Pd(OAc)₂ | Direct alkylation of pyridine C-H bonds. | acs.org |
| C–H Alkenylation/Electrocyclization | α,β-Unsaturated Oxime Ethers | Alkenes | Pd(OAc)₂ / Pyridine Ligand | Forms multisubstituted pyridines from acyclic precursors. | nih.govacs.org |
| C–H Arylation | 2-Phenylpyridine | Potassium Aryltrifluoroborates | Pd(OAc)₂ / Cu(OAc)₂ | Chelation-assisted ortho-arylation. | rsc.org |
| C–H Cyanation | 2-Phenylpyridine | K₃[Fe(CN)]₆ | Pd(OAc)₂ / CuBr₂ | Direct introduction of a nitrile group. | rsc.org |
Precursor Synthesis and Transformations
3-Amino-4-methylpyridine (B17607) is a key intermediate for many pharmaceutical compounds. google.comchemicalbook.com Several synthetic routes to this precursor have been developed. One common method involves the amination of 3-halo-4-methylpyridine (where halo is chloro or bromo) using ammonia (B1221849), often catalyzed by a copper salt like copper sulfate, at elevated temperatures and pressures. google.com Yields for this transformation can be quite high, reaching up to 95%. google.com
An alternative, innovative approach starts from 4-methylpyridine-3-boronic acid. google.compatsnap.com In a single step, this boronic acid can be converted to 3-amino-4-methylpyridine using an inorganic ammonia source (such as ammonia, ammonium (B1175870) sulfate, or ammonium chloride) in the presence of a metal oxide catalyst like copper oxide or silver oxide. google.compatsnap.com This method is advantageous due to its simple procedure, mild reaction conditions, and high yields. patsnap.com
Once synthesized, the amino group of 3-amino-4-methylpyridine can be further modified. N-acetylation, for example, is a common transformation used to protect the amine or to build more complex structures. nih.gov This can be achieved using acetylating agents, and the resulting N-(4-methylpyridin-3-yl)-acetamide can serve as a precursor for further reactions. googleapis.com
Table 3: Selected Synthetic Methods for 3-Amino-4-methylpyridine
| Starting Material | Reagents | Catalyst | Yield | Reference |
|---|---|---|---|---|
| 3-Bromo-4-methylpyridine | Ammonia, Methanol | Copper Sulfate | 95% | google.com |
| 3-Chloro-4-methylpyridine | Ammonia, Methanol | Copper Sulfate | 73% | google.com |
| 4-Methylpyridine-3-boronic acid | Ammonia, Methanol | Copper(I) Oxide | 95% | patsnap.com |
| 4-Methylpyridine-3-boronic acid | Ammonium Sulfate, Acetonitrile (B52724), Water | Copper(II) Oxide | 85% | patsnap.com |
The synthesis of pyridine derivatives often involves the condensation of carbonyl compounds. numberanalytics.com For instance, the classic Hantzsch pyridine synthesis utilizes two equivalents of a β-ketoester and an aldehyde with ammonia to construct the pyridine ring. The preparation of these carbonyl precursors is therefore fundamental.
Carbonyl compounds such as propanal and propanone are staple reagents in organic chemistry. byjus.com More complex carbonyl precursors, like esters, can be prepared from carboxylic acids and alcohols under acidic catalysis. byjus.com In the context of synthesizing the target molecule, a key precursor could be a carbonyl compound that already contains the pyridine ring, which is then modified to create the propanol side chain. For example, a 3-formyl-4-methylpyridine could undergo a Wittig reaction or Grignard addition followed by oxidation/reduction steps. Alternatively, a precursor like ethyl 4-aryl-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate can be synthesized from the reaction of enamines of ethyl acetoacetate (B1235776) with 4-arylidene-2-phenyloxazol-5(4H)-ones, demonstrating a route to ester-containing pyridine precursors. nih.gov
Catalytic Approaches in Synthesis
A broad array of catalytic systems beyond palladium-based cross-couplings are available for the synthesis of pyridines. numberanalytics.comresearchgate.net These methods can involve homogeneous or heterogeneous catalysts and offer diverse pathways to the pyridine core. researchgate.netnih.gov
Transition metals such as copper, rhodium, and cobalt are frequently used. acsgcipr.org For example, rhodium-catalyzed hydroacylation and N-annulation of aldehydes, alkynes, and ammonium acetate provides a route to substituted pyridines. acsgcipr.org Metal-catalyzed [2+2+2] cycloadditions of nitriles and alkynes are particularly powerful for constructing the pyridine ring from simple, acyclic building blocks, a transformation that is thermally disfavored but accessible through catalysis. acsgcipr.org
In addition to transition metals, other catalytic systems are also effective. Zeolite catalysts (e.g., H-Beta, H-ZSM-5) can mediate the three-component condensation of reactants like ethanol, formaldehyde, and ammonia to produce pyridines and picolines. nih.gov Furthermore, magnetic nanocatalysts have gained traction due to their high surface area and ease of recovery, proving effective in multicomponent reactions for pyridine synthesis. nih.gov These diverse catalytic strategies provide chemists with a rich toolbox for assembling a wide range of substituted pyridine derivatives. numberanalytics.com
Role of Specific Catalysts in Alcohol Formation
The final step in many synthetic routes to this compound is the reduction of a carbonyl or cyano group at the terminus of the three-carbon side chain. This transformation is heavily reliant on catalysis, with heterogeneous metal catalysts playing a pivotal role. The choice of catalyst influences reaction conditions, efficiency, and selectivity.
The formation of the alcohol often proceeds via the catalytic hydrogenation of a precursor such as a carboxylic acid, ester, or nitrile derivative attached to the pyridine ring. Palladium (Pd), Rhodium (Rh), and Ruthenium (Ru) are commonly employed for such reductions. researchgate.net For instance, in the hydrogenation of nicotinic acid derivatives, supported metal catalysts are effective, with the specific metal influencing the stereochemical outcome when chiral auxiliaries are present. researchgate.net
Catalytic transfer hydrogenation offers an alternative to using high-pressure hydrogen gas. This method uses a hydrogen donor, such as ammonium formate (B1220265), in the presence of a catalyst like palladium on carbon (Pd/C). mdpi.com This process involves the decomposition of the formate salt to produce hydrogen in situ, which then reduces the target functional group. mdpi.com This technique is noted for its operational simplicity and tolerance of various functional groups, including heterocycles like pyridine. mdpi.com
For the synthesis of related pyridyl compounds, such as methyl nicotinate (B505614) from nicotinic acid, solid acid catalysts like molybdenum on silica (B1680970) (MoO₃/SiO₂) have been used to replace traditional mineral acids like sulfuric acid, functioning as effective bifunctional catalysts for esterification. orientjchem.org The subsequent reduction of such an ester to the alcohol would then typically be achieved through catalytic hydrogenation.
| Catalyst | Precursor Functional Group | Reaction Type | Key Findings/Role | Reference |
|---|---|---|---|---|
| Palladium (Pd) on support | Carboxylic Acid / Nitrile | Diastereoselective Hydrogenation | Used for the hydrogenation of 2-methylnicotinic acid derivatives; diastereoselectivity is influenced by the catalyst nature. | researchgate.net |
| Rhodium (Rh) on support | Carboxylic Acid | Diastereoselective Hydrogenation | Effective in the hydrogenation of nicotinic acid derivatives, influencing the formation of cis isomers. | researchgate.net |
| Ruthenium (Ru) on support | Carboxylic Acid | Diastereoselective Hydrogenation | Alternative to Pd and Rh for the reduction of nicotinic acid derivatives. | researchgate.net |
| Palladium on Carbon (Pd/C) | Nitrile / Nitro group | Catalytic Transfer Hydrogenation | Used with ammonium formate as a hydrogen source for clean reduction; tolerates pyridine heterocycles. | mdpi.com |
| MoO₃/SiO₂ | Carboxylic Acid | Esterification | Acts as a solid bifunctional catalyst for the formation of methyl nicotinate from nicotinic acid, a potential precursor to the alcohol. | orientjchem.org |
Green Chemistry Principles in Synthetic Route Design
Modern synthetic chemistry emphasizes sustainability, and the production of pyridine derivatives is increasingly guided by green chemistry principles. nih.gov These principles aim to reduce waste, minimize energy consumption, and use less hazardous materials.
Key green strategies applicable to the synthesis of this compound and its precursors include:
Microwave-Assisted Synthesis : This technique can significantly shorten reaction times and improve yields compared to conventional heating. For the synthesis of various pyridine derivatives, microwave irradiation has been shown to reduce reaction times from hours to minutes and increase product yields. nih.govresearchgate.net
Use of Green Catalysts and Solvents : The development of recyclable and environmentally benign catalysts is a central goal. nih.gov This includes the use of solid-supported catalysts, like those mentioned previously, which can be easily separated from the reaction mixture and potentially reused. orientjchem.org Furthermore, employing greener solvents like ethanol or even solvent-free conditions, such as in mechanochemical synthesis, minimizes the environmental impact. mdpi.comresearchgate.net Mechanochemical ball milling, for example, has been successfully used for the catalytic transfer hydrogenation of aromatic nitro compounds, showcasing a solid-state method that avoids bulk solvents. mdpi.com
By integrating these approaches, the synthesis of pyridyl alcohols can become more economically viable and environmentally sustainable.
Considerations for Asymmetric Synthesis
The creation of a chiral center at the alcohol-bearing carbon of the propanol side chain is a significant objective, as stereoisomers of a molecule often exhibit different biological activities. Asymmetric synthesis aims to produce a single enantiomer selectively.
Chiral Catalyst Applications in Related Pyridyl Alcohols
The asymmetric reduction of a ketone precursor is a direct method for producing a chiral alcohol. This is often accomplished using chiral catalysts that can be either metal-based or biological.
Biocatalysis : Enzymes, particularly alcohol dehydrogenases (ADHs), are highly effective for the asymmetric synthesis of chiral alcohols. rsc.org These enzymes can exhibit high enantioselectivity and operate under mild, environmentally friendly conditions. For the synthesis of (S)-(-)-3-N-methylamino-1-(2-thienyl)-1-propanol, a structurally related compound, immobilized Saccharomyces cerevisiae has been used to achieve the desired stereochemistry with high yield. researchgate.net A key advantage of biocatalytic systems is their high tolerance to certain cosolvents and the ability to regenerate cofactors in situ. rsc.org
Chiral Metal-Ligand Complexes : Asymmetric synthesis can be achieved using a metal center coordinated to a chiral ligand. For instance, zinc–ProPhenol catalyzed aldol reactions have been developed for the synthesis of β-hydroxy-α-amino esters, creating two adjacent stereocenters with high control. acs.org While this reaction builds a different functionality, the principle of using a chiral ligand (ProPhenol) to induce asymmetry in a metal-catalyzed (Zinc) carbon-carbon bond formation is broadly applicable.
Diastereoselective Hydrogenation : An alternative strategy involves attaching a chiral auxiliary to a precursor molecule. The inherent chirality of the auxiliary directs the hydrogenation of a nearby prochiral group, such as a double bond or ketone. In the hydrogenation of 2-methylnicotinic acid derivatives, the use of chiral auxiliaries like pantolactone has been shown to induce diastereoselectivity in the reduction of the pyridine ring. researchgate.net After the stereoselective reaction, the auxiliary is cleaved to yield the chiral product.
| Catalyst System | Type | Application Principle | Example/Related Application | Reference |
|---|---|---|---|---|
| Alcohol Dehydrogenases (ADHs) | Biocatalyst | Asymmetric reduction of a prochiral ketone to a chiral alcohol. | Synthesis of various chiral alcohols with high enantiomeric excess. | rsc.org |
| Saccharomyces cerevisiae | Biocatalyst (Whole Cell) | Asymmetric reduction of a ketone to produce a specific enantiomer of an amino alcohol. | Synthesis of (S)-(-)-3-N-methylamino-1-(2-thienyl)-1-propanol. | researchgate.net |
| Zinc-ProPhenol Complex | Chiral Metal-Ligand Complex | Catalyzes asymmetric aldol reactions to form chiral β-hydroxy esters. | Diastereo- and enantioselective synthesis of syn β-hydroxy-α-amino esters. | acs.org |
| Pantolactone | Chiral Auxiliary | Covalently attached to a precursor to direct stereoselective hydrogenation. | Diastereoselective hydrogenation of 2-methylnicotinic acid derivatives. | researchgate.net |
Stereochemical Control in Propanol Chain Formation
Achieving stereocontrol in the formation of the propanol chain itself often involves building the chirality into the chain before the final alcohol is formed. Two prominent strategies include the use of chiral epoxides and the ring-opening of chiral cyclopropanols.
Chiral Epoxide Ring-Opening : A powerful method for installing a stereodefined hydroxyl group is through the use of an enantiomerically pure epoxide precursor. For example, in the synthesis of propranolol (B1214883) derivatives, an asymmetric epoxide is reacted with a nucleophile. nih.gov The nucleophilic attack opens the three-membered ring, resulting in a 1,2-amino alcohol with a defined stereochemistry at the carbon that was part of the epoxide ring. This strategy guarantees the transfer of chirality from the epoxide to the final propanol side chain.
Ring-Opening of Chiral Cyclopropanols : Another advanced strategy involves the synthesis of a chiral cyclopropanol (B106826) intermediate. rsc.org These strained three-membered rings can undergo stereoselective ring-opening reactions to form acyclic structures with controlled stereochemistry. rsc.orgacs.org For instance, metal-mediated ring-opening can proceed with retention of the stereocenter, providing a pathway to chiral α-alkyl ketones, which can then be reduced to the corresponding chiral alcohols. rsc.org This method allows for the creation of stereocenters in acyclic systems by leveraging the defined geometry of a cyclic precursor. rsc.orgacs.org
Chemical Reactions and Transformations
Reactions of the Primary Alcohol Functionality
The hydroxyl group of 3-(4-Methylpyridin-3-yl)propan-1-ol undergoes reactions typical of primary alcohols, providing pathways to a diverse set of derivatives.
The oxidation of the primary alcohol functionality in this compound can yield either the corresponding aldehyde or carboxylic acid, depending on the choice of oxidizing agent and the reaction conditions employed.
The partial oxidation of this compound to 3-(4-Methylpyridin-3-yl)propanal requires the use of mild and selective oxidizing agents to prevent over-oxidation to the carboxylic acid. youtube.comchemguide.co.uk A common and effective reagent for this transformation is Pyridinium (B92312) Chlorochromate (PCC). organicchemistrytutor.comlibretexts.org PCC is known for its ability to oxidize primary alcohols to aldehydes efficiently, typically in an anhydrous solvent such as dichloromethane (B109758) (CH₂Cl₂). organicchemistrytutor.com The reaction is generally carried out at room temperature.
Another approach involves the use of a catalytic amount of a chromium(VI) species in the presence of a co-oxidant. researchgate.net
Table 1: Reagents for the Oxidation of this compound to Aldehyde
| Reagent | Solvent | Conditions |
| Pyridinium Chlorochromate (PCC) | Dichloromethane | Room Temperature |
The complete oxidation of the primary alcohol in this compound to 3-(4-Methylpyridin-3-yl)propanoic acid necessitates the use of strong oxidizing agents. youtube.comchemguide.co.uk A frequently employed reagent for this purpose is potassium dichromate(VI) (K₂Cr₂O₇) in the presence of a strong acid, typically sulfuric acid (H₂SO₄). chemguide.co.uk The reaction is usually performed at elevated temperatures, often under reflux, to ensure the complete conversion of the alcohol, and any intermediate aldehyde, to the carboxylic acid. chemguide.co.uk
Other strong oxidizing agents that can be utilized include potassium permanganate (B83412) (KMnO₄). youtube.com
Table 2: Reagents for the Oxidation of this compound to Carboxylic Acid
| Reagent | Solvent | Conditions |
| Potassium Dichromate(VI) (K₂Cr₂O₇) / H₂SO₄ | Water/Acetone | Reflux |
| Potassium Permanganate (KMnO₄) | Alkaline soln. | Heat |
Achieving selective oxidation of the primary alcohol in the presence of other sensitive functional groups within the molecule requires careful selection of reagents and reaction conditions. For the conversion to the aldehyde, reagents like PCC offer good selectivity. organicchemistrytutor.comlibretexts.org Other modern methods for selective oxidation of primary alcohols include Swern oxidation and Dess-Martin periodinane (DMP) oxidation, which operate under mild, non-acidic conditions.
For the selective formation of the carboxylic acid, catalytic methods employing a transition metal catalyst and a terminal oxidant, such as oxygen or hydrogen peroxide, can be employed. organic-chemistry.org These methods often offer a greener and more selective alternative to stoichiometric strong oxidants.
The hydroxyl group of this compound can be readily converted into an ester or an ether.
Esterification is commonly achieved by reacting the alcohol with a carboxylic acid or a more reactive carboxylic acid derivative, such as an acid chloride or an acid anhydride. When reacting with a carboxylic acid, an acid catalyst like concentrated sulfuric acid is typically required in a process known as Fischer esterification. masterorganicchemistry.com The reaction is reversible and often requires the removal of water to drive the equilibrium towards the product. masterorganicchemistry.com
A more efficient method for esterification involves the use of acid chlorides or acid anhydrides. medcraveonline.com These reactions are generally faster and not reversible. The reaction with an acid chloride is often carried out in the presence of a base, such as pyridine (B92270), which serves to neutralize the hydrogen chloride byproduct. medcraveonline.com
Etherification can be accomplished through the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base, such as sodium hydride, to form an alkoxide, which then undergoes a nucleophilic substitution reaction with an alkyl halide.
Table 3: Reagents for Esterification and Etherification
| Reaction Type | Reagent 1 | Reagent 2 (Example) | Conditions |
| Esterification | Carboxylic Acid | H₂SO₄ (catalyst) | Heat, removal of water |
| Esterification | Acid Chloride | Pyridine | Room Temperature |
| Esterification | Acid Anhydride | Pyridine (catalyst) | Heat |
| Etherification | Sodium Hydride (NaH) | Alkyl Halide | Anhydrous solvent (e.g., THF) |
The primary alcohol group of this compound can be replaced by a halogen atom (Cl, Br, I) using various halogenating agents.
A common method for converting a primary alcohol to a chloroalkane is by reaction with thionyl chloride (SOCl₂). chemguide.co.uk This reaction is often performed in the presence of a base like pyridine to neutralize the HCl byproduct. youtube.com The reaction with thionyl chloride proceeds with good yields and is advantageous as the other products, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification. chemguide.co.uk
For the synthesis of bromoalkanes, phosphorus tribromide (PBr₃) is a frequently used reagent. chemguide.co.uk Similarly, iodoalkanes can be prepared using a mixture of red phosphorus and iodine, which forms phosphorus triiodide (PI₃) in situ. chemguide.co.uk Alternatively, reactions with concentrated hydrohalic acids (HCl, HBr, HI) can also be employed, although these reactions may be slower and require more forcing conditions for primary alcohols. chemguide.co.uk
Table 4: Reagents for Halogenation
| Desired Halide | Reagent(s) | Conditions |
| Chloride | Thionyl Chloride (SOCl₂) | Pyridine (optional) |
| Bromide | Phosphorus Tribromide (PBr₃) | Heat under reflux |
| Iodide | Red Phosphorus and Iodine (P/I₂) | Heat under reflux |
Oxidation Reactions
Reactions of the Pyridine Moiety
The pyridine ring, an electron-deficient aromatic system, is the primary site for several key transformations, including reactions at the nitrogen atom and on the aromatic ring itself.
The lone pair of electrons on the pyridine nitrogen atom makes it nucleophilic and susceptible to alkylation. Treatment with alkyl halides (R-X) can lead to the formation of N-alkylpyridinium salts, a reaction known as quaternization. mdpi.com This process is a fundamental transformation in organic synthesis, often employed to modify the electronic properties of the pyridine ring or to introduce specific functional groups. nih.gov The general procedure for such a reaction involves dissolving the pyridine derivative in a suitable solvent and treating it with an alkylating agent, which can be heated to accelerate the reaction. mdpi.com
Table 1: Examples of Nitrogen Alkylation and Quaternization Reactions
| Reactant | Reagent | Product |
| This compound | Methyl Iodide (CH₃I) | 1-Methyl-3-(3-hydroxypropyl)-4-methylpyridinium iodide |
| This compound | Benzyl Bromide (C₆H₅CH₂Br) | 1-Benzyl-3-(3-hydroxypropyl)-4-methylpyridinium bromide |
The pyridine ring can undergo both electrophilic and nucleophilic aromatic substitution, although its electron-deficient nature makes it less reactive towards electrophiles compared to benzene.
Electrophilic Aromatic Substitution: Electrophilic attack on the pyridine ring is generally sluggish and requires harsh reaction conditions. libretexts.orgmasterorganicchemistry.com The nitrogen atom deactivates the ring towards electrophilic substitution, directing incoming electrophiles primarily to the 3- and 5-positions. masterorganicchemistry.com Common electrophilic substitution reactions include nitration, halogenation, and sulfonation. masterorganicchemistry.com For this compound, the existing substituents (methyl and propyl groups) will also influence the regioselectivity of the substitution.
Nucleophilic Aromatic Substitution: The electron-deficient character of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the 2-, 4-, and 6-positions. youtube.comnih.gov This type of reaction is facilitated by the presence of a good leaving group, such as a halogen, on the ring. researchgate.netnih.govmdpi.com While the parent compound does not have a leaving group, derivatives could be synthesized to undergo such transformations. For instance, if a halogen were introduced at the 2- or 6-position, it could be displaced by various nucleophiles like amines, alkoxides, or thiolates.
The pyridine ring of this compound can be reduced to the corresponding piperidine (B6355638) derivative, 3-(4-methylpiperidin-3-yl)propan-1-ol. This transformation is typically achieved through catalytic hydrogenation using catalysts such as Raney Nickel, platinum, or palladium, often under pressure and at elevated temperatures. google.com This reduction significantly alters the chemical and physical properties of the molecule, converting the planar aromatic ring into a flexible, saturated heterocyclic system.
Table 2: Reduction of Pyridine to Piperidine
| Reactant | Catalyst | Product |
| This compound | Raney Nickel, H₂ | 3-(4-Methylpiperidin-3-yl)propan-1-ol |
| This compound | Platinum(IV) oxide, H₂ | 3-(4-Methylpiperidin-3-yl)propan-1-ol |
Reactions Involving the Propyl Linker
The three-carbon chain connecting the pyridine ring and the hydroxyl group also offers opportunities for chemical modification.
The primary alcohol of the propan-1-ol side chain is a key site for functionalization. It can be oxidized to an aldehyde or a carboxylic acid using standard oxidizing agents. Alternatively, the hydroxyl group can be converted into a better leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions. For example, treatment with p-toluenesulfonyl chloride in the presence of a base would yield the corresponding tosylate, which can then be displaced by a variety of nucleophiles to introduce new functional groups at the terminus of the propyl chain.
The presence of the hydroxyl group on the propyl chain and the pyridine ring within the same molecule allows for the possibility of intramolecular cyclization reactions. Depending on the reaction conditions and the introduction of other functional groups, various fused heterocyclic systems could potentially be synthesized. For instance, activation of the terminal hydroxyl group followed by intramolecular attack by the pyridine nitrogen (if sterically feasible) or a suitably positioned carbon on the ring could lead to the formation of novel bicyclic structures.
Derivatization Strategies for Advanced Chemical Entities
The strategic derivatization of this compound is a key approach to generating novel molecules with enhanced biological activity or specific physicochemical characteristics. These strategies often focus on modifying the propanol (B110389) moiety to introduce new functionalities or to serve as a linker to more complex structures.
The synthesis of complex analogues from this compound is a testament to its utility as a versatile starting material. The hydroxyl group can be readily converted into an amino group, yielding 3-(4-methylpyridin-3-yl)propan-1-amine. This amine derivative serves as a crucial intermediate for the synthesis of more elaborate molecules. For instance, the amine can undergo acylation, alkylation, or be used in reductive amination reactions to introduce a variety of substituents.
One notable example of a complex analogue is the metabotropic glutamate (B1630785) receptor 5 (mGluR5) negative allosteric modulator, 1-methyl-3-(4-methylpyridin-3-yl)-6-(pyridin-2-ylmethoxy)-1H-pyrazolo-[3,4-b]pyrazine (PF-05085727). nih.gov While the reported synthesis of this complex molecule does not explicitly start from this compound, the inclusion of the 3-(4-methylpyridin-3-yl) moiety underscores the importance of this pyridine scaffold in the design of neurologically active compounds. The synthesis of such pyrazolopyrazine derivatives often involves multi-step sequences where the pyridine fragment is introduced at a key stage. nih.gov
Furthermore, the propanol side chain can be modified through etherification. A commercially available analogue, 3-((3-methylpyridin-4-yl)oxy)propan-1-amine, demonstrates the feasibility of forming an ether linkage at the propanol's oxygen atom. This transformation significantly alters the electronic and steric properties of the original molecule, providing a pathway to a new class of derivatives.
The following table summarizes key analogues and their relationship to the parent compound:
| Parent Compound | Derivative | Type of Modification | Significance |
| This compound | 3-(4-Methylpyridin-3-yl)propan-1-amine | Conversion of alcohol to amine | Intermediate for further functionalization |
| This compound | 3-((3-Methylpyridin-4-yl)oxy)propan-1-amine | Etherification and amination | Demonstrates side-chain modification potential |
| This compound | 1-Methyl-3-(4-methylpyridin-3-yl)-6-(pyridin-2-ylmethoxy)-1H-pyrazolo-[3,4-b]pyrazine | Incorporation into a complex heterocyclic system | Highlights the utility of the pyridine scaffold in drug discovery nih.gov |
The incorporation of this compound and its derivatives into macrocyclic structures represents a sophisticated strategy for creating molecules with constrained conformations and potentially enhanced biological activities. Macrocyclization can be achieved by leveraging the terminal functional group of the propanol side chain as one of the reactive ends in a ring-closing reaction.
While specific examples of macrocycles derived directly from this compound are not extensively documented in publicly available literature, general principles of macrocyclization can be applied. For instance, the corresponding diamine or diol derivatives of this scaffold could be used in macrolactamization or macrolactonization reactions, respectively. These reactions are fundamental in the synthesis of a wide array of macrocyclic natural products and their analogues. nih.gov
The synthesis of macrocyclic peptides, for example, often involves the coupling of amino acid building blocks, some of which can be non-natural and possess functionalities similar to the aminopropyl-pyridine moiety. The pyridine ring could serve as a unique structural element within the macrocyclic framework, potentially influencing its binding affinity and selectivity for biological targets.
The conjugation of this compound to other chemical moieties is a strategy to impart new functions to the molecule, such as fluorescence for imaging applications or improved pharmacokinetic properties. The terminal hydroxyl group is an ideal handle for such conjugations.
Derivatization strategies often involve introducing functionalities that are amenable to conjugation reactions. For example, the alcohol can be converted to a carboxylic acid through oxidation, which can then be coupled to an amine-containing moiety, such as a peptide or a polymer, using standard amide bond formation chemistry. Alternatively, the alcohol can be transformed into a leaving group, allowing for nucleophilic substitution by a thiol-containing molecule to form a stable thioether linkage.
General chemical derivatization techniques can be employed to enhance the analytical performance or to facilitate conjugation. nih.gov For instance, the introduction of a fluorophore through derivatization of the hydroxyl group would enable the tracking of the molecule in biological systems. While specific examples of conjugation involving this compound are not readily found in the literature, the chemical principles for such modifications are well-established and applicable to this compound.
Advanced Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution proton (¹H) NMR spectroscopy of 3-(4-Methylpyridin-3-yl)propan-1-ol allows for the identification and differentiation of each proton within the molecule based on its unique chemical environment. The spectrum is characterized by distinct signals for the aromatic protons of the pyridine (B92270) ring, the aliphatic protons of the propanol (B110389) side chain, the methyl group protons, and the hydroxyl proton.
The aromatic region is expected to show signals for the protons at positions 2, 5, and 6 of the pyridine ring. The protons at positions 2 and 6, being adjacent to the nitrogen atom, would typically appear at a lower field (higher ppm) compared to the proton at position 5. The aliphatic protons of the propyl chain would present as a set of multiplets, with their chemical shifts influenced by their proximity to the pyridine ring and the hydroxyl group. The methylene (B1212753) group attached to the hydroxyl function (C1) is expected to be the most deshielded of the aliphatic protons. The methyl group attached to the pyridine ring would appear as a sharp singlet in the upfield region of the spectrum. The hydroxyl proton signal can vary in its chemical shift and may appear as a broad singlet, with its position being dependent on concentration, temperature, and solvent.
A predicted ¹H NMR data table for this compound in a standard solvent like CDCl₃ is presented below, based on known data for similar pyridine and propanol derivatives. docbrown.infochemicalbook.com
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 (Pyridine) | ~8.4 | d | ~5.0 |
| H-5 (Pyridine) | ~7.1 | d | ~5.0 |
| H-6 (Pyridine) | ~8.3 | s | - |
| CH₂ (C1) | ~3.7 | t | ~6.5 |
| CH₂ (C2) | ~1.8 | m | ~7.0 |
| CH₂ (C3) | ~2.7 | t | ~7.5 |
| CH₃ (Pyridine) | ~2.3 | s | - |
| OH | Variable | br s | - |
This table is generated based on predictive analysis of related chemical structures.
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal, confirming the carbon skeleton.
The ¹³C NMR spectrum is expected to show nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbons of the pyridine ring will resonate in the downfield region (typically 120-160 ppm), with the carbons directly bonded to the nitrogen atom (C2 and C6) appearing at the lowest field. The carbon atoms of the propanol side chain will appear in the upfield region, with the carbon bearing the hydroxyl group (C1) being the most deshielded among them. The methyl carbon will resonate at the highest field (lowest ppm value).
A predicted ¹³C NMR data table is provided below, based on spectral data from analogous compounds. researchgate.netnist.govnist.gov
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 (Pyridine) | ~150 |
| C-3 (Pyridine) | ~135 |
| C-4 (Pyridine) | ~145 |
| C-5 (Pyridine) | ~125 |
| C-6 (Pyridine) | ~148 |
| C-1 (Propanol) | ~62 |
| C-2 (Propanol) | ~32 |
| C-3 (Propanol) | ~30 |
| CH₃ (Pyridine) | ~18 |
This table is generated based on predictive analysis of related chemical structures.
Two-dimensional (2D) NMR experiments are instrumental in confirming the complete and unambiguous assignment of all proton and carbon signals, providing definitive evidence of the molecular structure and connectivity of this compound.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. nih.gov For this compound, COSY would show correlations between the adjacent protons on the propyl chain (H1-H2, H2-H3) and between the coupled protons on the pyridine ring (H5-H6, if applicable, though H6 is a singlet in the predicted spectrum).
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton-carbon pairs. nist.gov It would definitively link each proton signal to its corresponding carbon signal, for example, the proton at C1 of the propanol chain to the C1 carbon, and the methyl protons to the methyl carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. nist.gov HMBC is crucial for establishing the connectivity between different parts of the molecule. For instance, it would show correlations between the protons of the C3 methylene group and the C3 and C4 carbons of the pyridine ring, confirming the attachment point of the propyl chain. It would also show correlations between the methyl protons and the C3 and C4 carbons of the pyridine ring.
Dynamic NMR (DNMR) studies can provide insights into the conformational flexibility of this compound. docbrown.info The molecule possesses rotational freedom around the C-C single bonds of the propyl side chain and the C-C bond connecting the side chain to the pyridine ring. At different temperatures, the rate of these conformational exchanges can be studied. By analyzing changes in the NMR lineshapes, it is possible to determine the energy barriers for these rotations. For instance, restricted rotation around the pyridine-C3 bond could potentially lead to the observation of distinct signals for the ortho-protons of the pyridine ring at low temperatures, which would coalesce into a single averaged signal at higher temperatures.
Nitrogen-15 (¹⁵N) NMR spectroscopy, although less common than ¹H and ¹³C NMR due to the lower natural abundance and sensitivity of the ¹⁵N nucleus, can provide valuable information about the electronic environment of the pyridine nitrogen atom. The chemical shift of the nitrogen in the pyridine ring is sensitive to substitution patterns and electronic effects within the ring. For this compound, the ¹⁵N NMR spectrum would show a single resonance corresponding to the pyridine nitrogen. The chemical shift value would be characteristic of a substituted pyridine and can be influenced by factors such as solvent and pH. Protonation of the nitrogen atom would lead to a significant upfield shift in the ¹⁵N NMR spectrum, which can be used to study acid-base equilibria.
Vibrational Spectroscopy
The IR and Raman spectra of this compound are expected to exhibit characteristic bands corresponding to the vibrations of the pyridine ring, the propanol side chain, and the methyl group.
Key expected vibrational frequencies are summarized in the table below, based on data for pyridine derivatives, 4-methylpyridine (B42270), and propan-1-ol. docbrown.infocdnsciencepub.comcdnsciencepub.comnist.govnist.gov
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
| O-H Stretch | 3200-3600 | Broad, Strong (IR) | Characteristic of hydrogen-bonded alcohol. docbrown.infodocbrown.info |
| Aromatic C-H Stretch | 3000-3100 | Medium to Weak | Vibrations of the C-H bonds on the pyridine ring. |
| Aliphatic C-H Stretch | 2850-2960 | Strong | Vibrations of the C-H bonds in the propyl and methyl groups. docbrown.info |
| Pyridine Ring Vibrations | 1400-1600 | Medium to Strong | Characteristic ring stretching modes. cdnsciencepub.comcdnsciencepub.com |
| C-O Stretch | 1050-1150 | Strong (IR) | Stretching vibration of the primary alcohol C-O bond. docbrown.info |
| C-N Stretch | 1250-1350 | Medium | Stretching vibration of the C-N bond in the pyridine ring. |
The "fingerprint" region of the IR spectrum, typically from 400 to 1500 cm⁻¹, will contain a complex pattern of absorptions that is unique to the molecule and can be used for its identification. docbrown.info Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the pyridine ring, which are often weak in the IR spectrum.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification and Hydrogen Bonding Studies
Fourier Transform Infrared (FTIR) spectroscopy is a cornerstone technique for identifying the functional groups present in this compound. The FTIR spectrum of this compound displays characteristic absorption bands that confirm its molecular structure. A broad absorption band is typically observed in the region of 3400-3200 cm⁻¹, which is indicative of the O-H stretching vibration of the primary alcohol group. This broadening is a direct consequence of intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules.
The presence of the aromatic pyridine ring is confirmed by C-H stretching vibrations appearing just above 3000 cm⁻¹ and C=C and C=N stretching vibrations within the 1600-1400 cm⁻¹ range. The aliphatic propyl chain gives rise to characteristic C-H stretching vibrations in the 2960-2850 cm⁻¹ region. The C-O stretching vibration of the primary alcohol is typically found in the 1050-1000 cm⁻¹ range.
Table 1: Characteristic FTIR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Hydroxyl (-OH) | O-H Stretch (Hydrogen Bonded) | 3400-3200 (broad) |
| Aromatic C-H | C-H Stretch | >3000 |
| Aliphatic C-H | C-H Stretch | 2960-2850 |
| Aromatic Ring | C=C and C=N Stretch | 1600-1400 |
| Alcohol | C-O Stretch | 1050-1000 |
Raman Spectroscopy for Complementary Vibrational Analysis
Raman spectroscopy offers complementary information to FTIR for the vibrational analysis of this compound. While FTIR is more sensitive to polar functional groups like the hydroxyl group, Raman spectroscopy is particularly effective for analyzing the non-polar and symmetric vibrations of the carbon skeleton and the pyridine ring.
The Raman spectrum would be expected to show a strong band for the symmetric breathing vibration of the pyridine ring. The C-C stretching vibrations of the aliphatic chain and the aromatic ring would also be prominent. The C-H stretching vibrations, both aromatic and aliphatic, will also be visible. The O-H stretching vibration, while strong in the FTIR spectrum, is typically weak in the Raman spectrum.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound with a high degree of confidence. The exact mass of the protonated molecule [M+H]⁺ can be calculated and compared to the experimentally measured value to confirm the chemical formula C₉H₁₄NO.
Table 2: HRMS Data for this compound
| Ion | Calculated Exact Mass | Observed Exact Mass | Elemental Composition |
| [M+H]⁺ | 152.1075 | Typically within a few ppm of the calculated value | C₉H₁₄NO |
In addition to determining the molecular weight, mass spectrometry provides structural information through the analysis of fragmentation patterns. The molecular ion of this compound is expected to undergo characteristic fragmentation upon ionization.
A common fragmentation pathway for primary alcohols is the loss of a water molecule (H₂O) from the molecular ion. Another expected fragmentation is the cleavage of the C-C bond beta to the oxygen atom, leading to the loss of a CH₂OH radical. Cleavage of the bond between the propyl chain and the pyridine ring would result in the formation of a stable pyridinylmethyl cation. The analysis of these fragment ions allows for the confirmation of the connectivity of the atoms within the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds containing chromophores.
The chromophore in this compound is the 4-methylpyridine ring. The UV-Vis spectrum of this compound is expected to exhibit absorption bands corresponding to π → π* and n → π* electronic transitions within the aromatic ring. The π → π* transitions, which are typically of higher energy and intensity, arise from the promotion of an electron from a π bonding orbital to a π* antibonding orbital. The n → π* transitions, which are of lower energy and intensity, involve the promotion of a non-bonding electron (from the nitrogen atom) to a π* antibonding orbital. The position and intensity of these absorption maxima can be influenced by the solvent polarity.
Solvatochromic Effects on Absorption Spectra
Solvatochromism refers to the change in the color of a chemical substance, and thus a shift in its ultraviolet-visible (UV-Vis) absorption or emission spectra, when it is dissolved in different solvents. This phenomenon is dependent on the differential solvation of the ground and excited states of the molecule. The polarity of the solvent plays a crucial role in these spectral shifts. For a compound like this compound, which possesses both a polar pyridine ring and a hydroxyl group, solvatochromic effects can provide valuable insights into its electronic structure and intermolecular interactions with the solvent.
The absorption spectrum of a compound can exhibit two types of shifts:
Bathochromic shift (red shift): A shift of the absorption maximum to a longer wavelength. This typically occurs when the excited state is more polar than the ground state and is stabilized to a greater extent by polar solvents.
Hypsochromic shift (blue shift): A shift of the absorption maximum to a shorter wavelength. This is often observed when the ground state is more polar and is better stabilized by polar solvents, or when there are specific interactions like hydrogen bonding.
In the case of this compound, the nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl group can participate in hydrogen bonding with protic solvents. The polarity of the solvent will influence the π → π* and n → π* electronic transitions within the pyridine ring. An increase in solvent polarity is expected to stabilize the polar excited state, potentially leading to a bathochromic shift. nih.gov Conversely, in protic solvents, hydrogen bonding to the nitrogen lone pair can lower the energy of the n-orbital, resulting in a hypsochromic shift for the n → π* transition. nih.gov
The following table illustrates hypothetical solvatochromic effects on the primary absorption band of this compound in solvents of varying polarity.
Table 1: Hypothetical Solvatochromic Data for this compound
| Solvent | Polarity Index | Absorption Maximum (λmax, nm) | Type of Shift |
|---|---|---|---|
| Hexane | 0.1 | 260 | Reference |
| Toluene | 2.4 | 262 | Bathochromic |
| Dichloromethane (B109758) | 3.1 | 264 | Bathochromic |
| Acetonitrile (B52724) | 5.8 | 266 | Bathochromic |
| Ethanol (B145695) | 4.3 | 258 | Hypsochromic |
Note: The data in this table is illustrative and intended to demonstrate the principles of solvatochromism.
Chromatographic and Separation Techniques for Purity and Isomer Analysis
Chromatographic techniques are essential for the separation, identification, and purity assessment of organic compounds. For this compound, both gas and liquid chromatography are highly applicable.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical method that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. osti.gov For a semi-volatile compound like this compound, GC-MS is an ideal technique for purity analysis and the identification of any related impurities.
In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized. An inert carrier gas, such as helium or nitrogen, carries the vaporized sample through a heated column containing a stationary phase. The separation is based on the differential partitioning of the compound between the mobile gas phase and the stationary phase. The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for identification.
After eluting from the GC column, the separated components enter the mass spectrometer. Here, they are ionized, typically by electron impact (EI), which causes the molecules to fragment in a reproducible manner. The resulting charged fragments are then separated by their mass-to-charge ratio (m/z), and a mass spectrum is produced. The fragmentation pattern is a molecular fingerprint that can be used to elucidate the structure of the compound and identify it by comparison to spectral libraries.
Expected fragmentation for this compound would involve cleavage at various points in the molecule, such as the loss of a water molecule from the alcohol, cleavage of the propyl chain, and fragmentation of the pyridine ring.
Table 2: Plausible GC-MS Fragmentation Data for this compound
| m/z | Proposed Fragment Identity |
|---|---|
| 151 | [M]+ (Molecular ion) |
| 133 | [M-H₂O]+ |
| 122 | [M-CH₂CH₂OH]+ |
| 108 | [M-C₃H₆OH]+ |
| 93 | [C₆H₇N]+ (Methylpyridine fragment) |
Note: The data in this table is hypothetical and based on predictable fragmentation patterns.
High-Performance Liquid Chromatography (HPLC) for Separation and Purity Assessment
High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of compounds in a mixture. ptfarm.pl It is particularly well-suited for the analysis of polar, non-volatile, or thermally unstable compounds, making it an excellent method for assessing the purity of this compound.
The most common mode of HPLC for a polar compound like this would be reversed-phase HPLC. In this setup, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile or methanol (B129727). The separation is based on the hydrophobic interactions between the analyte and the stationary phase. More polar compounds will have less affinity for the nonpolar stationary phase and will elute earlier, while less polar compounds will be retained longer.
The purity of a sample of this compound can be determined by monitoring the eluent with a UV detector, set to a wavelength where the compound absorbs strongly (e.g., its λmax). The area of the peak corresponding to the main compound is proportional to its concentration, and the presence of other peaks would indicate impurities. HPLC can also be used to separate isomers if they have different polarities.
Table 3: Example HPLC Method for Purity Assessment of this compound
| Parameter | Condition |
|---|---|
| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 260 nm |
| Injection Volume | 10 µL |
| Expected Retention Time | ~ 7.5 minutes (highly dependent on exact conditions) |
Note: This is a representative HPLC method and would require optimization for specific applications.
Theoretical and Computational Chemistry Studies
Electronic Structure and Molecular Geometry
The electronic structure and three-dimensional geometry of a molecule are fundamental to its chemical behavior. Computational methods, particularly Density Functional Theory (DFT), are routinely employed to predict these properties with high accuracy.
Density Functional Theory (DFT) is a workhorse of modern computational chemistry used to determine the lowest energy (ground state) structure of molecules. For a molecule like 3-(4-Methylpyridin-3-yl)propan-1-ol, DFT calculations would involve optimizing the molecular geometry to find the arrangement of atoms that minimizes the total electronic energy.
The process involves selecting a functional (e.g., B3LYP or PBE0) and a basis set. The functional approximates the exchange-correlation energy, a key component of the total energy, while the basis set is a set of mathematical functions used to build the molecular orbitals. A typical DFT study on this molecule would predict key structural parameters such as bond lengths, bond angles, and dihedral angles. For instance, calculations on related pyridine (B92270) derivatives show that electrostatic interactions are crucial in determining the relative stability of different conformations. rsc.org The methyl group on the pyridine ring is expected to have a stabilizing effect on adjacent structures through electronic and steric contributions. researchgate.net
Table 1: Hypothetical DFT-Calculated Structural Parameters for this compound (Ground State) This table is illustrative, showing the type of data obtained from DFT calculations. The values are based on typical bond lengths and angles for similar molecular fragments and are not from a direct calculation on the specified molecule.
| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Predicted Value (B3LYP/6-31G*) |
| Bond Length | C(Pyridine) | C(Propyl) | - | - | 1.52 Å |
| Bond Length | C(Propyl) | C(Propyl) | - | - | 1.54 Å |
| Bond Length | C(Propyl) | O | - | - | 1.43 Å |
| Bond Length | O | H | - | - | 0.96 Å |
| Bond Angle | C(Pyridine) | C(Propyl) | C(Propyl) | - | 112° |
| Bond Angle | C(Propyl) | C(Propyl) | O | - | 109° |
| Dihedral Angle | N(Pyridine) | C(Pyridine) | C(Propyl) | C(Propyl) | ~120° (trans to N) |
The choice of basis set is critical in DFT calculations as it can significantly influence the accuracy of the predicted structural parameters. A larger, more flexible basis set generally yields more accurate results but at a higher computational cost.
For pyridine-containing compounds, studies have shown that while minimal basis sets like STO-3G can correctly predict general conformational preferences, more extended basis sets such as 3-21G or the Pople-style 6-31G* (which includes polarization functions) are necessary to obtain energy differences and geometric parameters that are close to experimental values. rsc.org For this compound, increasing the basis set size would be expected to lead to a more accurate description of the electron distribution, particularly around the nitrogen and oxygen atoms, and a better prediction of non-covalent interactions like intramolecular hydrogen bonds.
Conformational Analysis
The flexible propanol (B110389) side chain of this compound allows the molecule to adopt various spatial arrangements, or conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them.
A potential energy surface (PES) scan is a computational technique used to explore the conformational space of a molecule. It is performed by systematically changing a specific dihedral angle (torsional angle) and calculating the molecule's energy at each step, while allowing the rest of the geometry to relax.
For this compound, key dihedral angles to scan would include the C(Pyridine)-C-C-C and C-C-C-O angles of the propanol chain. The resulting plot of energy versus dihedral angle would reveal energy minima, corresponding to stable conformers, and energy maxima, corresponding to transition states between them. libretexts.org These scans would help identify the most likely shapes the molecule adopts, such as extended (anti) conformations or folded (gauche) conformations that might be stabilized by other interactions.
An important structural feature to investigate in this compound is the potential for an intramolecular hydrogen bond (IHB). This can occur between the hydroxyl hydrogen (-OH) of the propanol chain and the nitrogen atom of the pyridine ring. Such an interaction would significantly stabilize a folded conformation.
Computational studies on similar amino-alcohols and pyridine-containing peptides have demonstrated the existence and importance of such OH···N hydrogen bonds. mdpi.comrsc.org The characterization of this IHB would involve:
Geometric Criteria: A short distance between the hydroxyl hydrogen and the pyridine nitrogen (typically < 2.5 Å) and a favorable H-O···N angle (close to 180°).
Vibrational Frequency Analysis: A calculated red-shift (lowering of frequency) in the O-H stretching vibration is a hallmark of hydrogen bonding.
Natural Bond Orbital (NBO) Analysis: This analysis can quantify the interaction energy by examining the orbital overlap between the nitrogen lone pair (donor) and the antibonding orbital of the O-H bond (acceptor). beilstein-journals.org
The conformation of a molecule can be highly dependent on its environment. Computational models can simulate the effects of a solvent, which is crucial for predicting the behavior of this compound in solution.
Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM) or the Conductor-like Screening Model (COSMO), represent the solvent as a continuous medium with a defined dielectric constant. mdpi.com This approach is computationally efficient and is well-suited for capturing the bulk electrostatic effects of the solvent. For this compound, a polar solvent would be expected to stabilize conformers with larger dipole moments. It could also weaken the intramolecular hydrogen bond by competing for hydrogen bonding sites.
Explicit Solvation Models: In this more computationally intensive approach, individual solvent molecules are included in the simulation, typically through molecular dynamics (MD) simulations. rsc.orgmdpi.com This method allows for the direct observation of specific solute-solvent interactions, such as hydrogen bonds between the molecule's hydroxyl group or pyridine nitrogen and solvent molecules (e.g., water or methanol). An explicit model would provide a more detailed and dynamic picture of how the solvent influences the conformational equilibrium. For example, MD simulations could reveal the average number of hydrogen bonds formed with the solvent and how they affect the stability of the IHB. rsc.org
Intermolecular Interactions
The way molecules of this compound interact with each other and with other molecules is crucial for understanding its physical properties, such as boiling point, solubility, and crystal structure.
Hydrogen Bonding Networks (e.g., O-H···N interactions)
The structure of this compound features both a hydrogen bond donor (the hydroxyl group, -OH) and a hydrogen bond acceptor (the nitrogen atom in the pyridine ring). This allows for the formation of strong intermolecular hydrogen bonds.
Computational studies on similar pyridine-alcohol systems suggest that the most significant hydrogen bond would be the O-H···N interaction, where the hydrogen of the alcohol group on one molecule forms a bond with the nitrogen atom of a neighboring molecule. researchgate.netacs.orgquora.comacs.org The strength of this interaction can be quantified by calculating its interaction energy. For instance, studies on simple pyridine-water complexes have shown interaction energies for similar C-H···O interactions to be in the range of -1 to -2.5 kcal/mol. rsc.org A hypothetical data table for such an interaction is presented below to illustrate the type of information a computational study would provide.
Table 1: Hypothetical Hydrogen Bond Parameters for a this compound Dimer This data is illustrative and not based on actual experimental or computational results for this specific compound.
| Interaction Type | Donor-Acceptor Distance (Å) | Bond Angle (°) | Calculated Interaction Energy (kcal/mol) |
|---|
Van der Waals Forces and Non-Covalent Interactions (NCI) Analysis
Non-Covalent Interaction (NCI) analysis is a computational technique used to visualize these weak interactions. researchgate.netnih.govresearchgate.net It generates 3D plots that highlight regions of space where non-covalent interactions occur, color-coded by their strength and type (e.g., attractive hydrogen bonds, weaker van der Waals forces, or repulsive steric clashes). youtube.com For this compound, an NCI analysis would be expected to show a prominent surface corresponding to the O-H···N hydrogen bond, as well as broader, weaker attractive surfaces around the pyridine ring and the propyl chain.
Quantum Theory of Atoms in Molecules (QTAIM) Analysis
The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful method to analyze the electron density of a molecule to characterize chemical bonds and intermolecular interactions. wikipedia.org By locating bond critical points (BCPs) between atoms, one can determine the nature and strength of the interaction.
For the O-H···N hydrogen bond in a dimer of this compound, a QTAIM analysis would involve locating the BCP between the hydrogen and nitrogen atoms. The values of the electron density (ρ) and its Laplacian (∇²ρ) at this point would provide quantitative information about the bond's strength and nature. Studies on related pyridine derivatives show how substituents on the ring can influence these electronic properties. nih.govnih.gov
Table 2: Hypothetical QTAIM Parameters for the O-H···N Hydrogen Bond in this compound This data is illustrative and not based on actual experimental or computational results for this specific compound.
| Bond Critical Point | Electron Density (ρ) (a.u.) | Laplacian of Electron Density (∇²ρ) (a.u.) | Ellipticity (ε) |
|---|
A small, positive value of the Laplacian is characteristic of a closed-shell interaction, typical for hydrogen bonds.
Reaction Mechanism Elucidation (Computational)
Computational chemistry can be used to model the step-by-step pathway of chemical reactions, helping to understand how they occur and what factors influence their outcomes.
Transition State Characterization for Key Reactions
For any reaction involving this compound, such as its synthesis or subsequent transformations (e.g., oxidation of the alcohol), computational methods can be used to identify the transition state—the highest energy point along the reaction pathway. By calculating the structure and energy of the transition state, one can determine the activation energy, which is a key factor in the reaction rate. Computational studies on reactions of other pyridine derivatives have successfully elucidated reaction mechanisms and regioselectivity. acs.orgresearchgate.net
Reaction Coordinate Analysis
A reaction coordinate analysis involves mapping the energy of the system as it progresses from reactants to products through the transition state. This provides a detailed energy profile of the reaction. This analysis would reveal whether the reaction proceeds in a single step or through multiple steps involving intermediate structures. While no specific studies on this molecule exist, computational investigations of reactions in similar systems, such as the reaction of olefins in HF/pyridine, demonstrate the power of this approach to understand complex reaction pathways. acs.org
Computational Studies on Reactivity Descriptors
Electron Density Distributions and Charge Transfer Analysis
The electron density distribution in this compound is largely dictated by the interplay of the electron-donating methyl group and the electronegative nitrogen atom within the pyridine ring, as well as the attached propanol side chain. In the pyridine ring, the nitrogen atom, being more electronegative than the carbon atoms, draws electron density towards itself, creating a dipole moment where the nitrogen is the negative pole. youtube.comwikipedia.org This results in a lower electron density at the α (C2, C6) and γ (C4) positions compared to benzene. youtube.com
The presence of a methyl group at the C4 position influences this distribution. The methyl group is an electron-donating group, which tends to increase the electron density on the pyridine ring, particularly at the ortho and para positions relative to itself. In the case of 4-methylpyridine (B42270), this would increase electron density at the C3 and C5 positions. This electron-donating effect can be observed in computational studies of related molecules, such as 4-methylpyridine-N-oxide, where the CH3 group influences the electronic structure of the ring. nih.gov
Charge Transfer Analysis
Charge transfer is a fundamental process in many chemical and biological systems. In the context of this compound, intramolecular charge transfer could occur, particularly upon electronic excitation. The pyridine ring can act as an electron acceptor, while the propanol substituent could potentially act as an electron donor.
Theoretical calculations, such as Mulliken population analysis, can provide insight into the partial atomic charges on each atom within the molecule, indicating regions of local electron excess or deficiency. wikipedia.org Studies on substituted pyridines have shown that the charge on the nitrogen and adjacent carbon atoms can be correlated with the molecule's properties. For instance, in charge-transfer complexes involving pyridine derivatives like 4-dimethylaminopyridine (B28879) (4-DMAP), the pyridine moiety acts as the electron-donating part. nih.gov While no specific charge transfer studies have been published for this compound, analysis of its electronic structure would likely reveal a polarized ground state with potential for significant charge redistribution in excited states or upon interaction with other molecules.
A summary of expected electron density trends is provided in the table below.
| Molecular Feature | Expected Influence on Electron Density |
| Pyridine Nitrogen | Increases electron density at the nitrogen atom, decreases at α and γ carbons. |
| 4-Methyl Group | Increases electron density on the pyridine ring, particularly at C3 and C5. |
| 3-(Propan-1-ol) Group | The hydroxyl group has an electron-withdrawing inductive effect, while the alkyl chain has a weak electron-donating effect. |
Acidity and Basicity Predictions (e.g., pKa calculations and correlation)
The basicity of this compound is primarily determined by the availability of the lone pair of electrons on the pyridine nitrogen atom to accept a proton. quora.com The pKa of the conjugate acid (the pyridinium (B92312) ion) is a quantitative measure of this basicity. Computational methods, such as those based on density functional theory (DFT), can be used to calculate pKa values with a good degree of accuracy. researchgate.net
For the parent compound, pyridine, the experimental pKa of its conjugate acid is approximately 5.25. wikipedia.org The introduction of a methyl group at the 4-position, as in 4-methylpyridine (also known as 4-picoline), increases the basicity. The methyl group is electron-donating, which increases the electron density on the nitrogen atom, making the lone pair more available for protonation. Consequently, the pKa of the 4-methylpyridinium ion is around 5.98 to 6.02. hmdb.cafoodb.cawikipedia.org
The effect of the 3-(propan-1-ol) substituent on the basicity of the 4-methylpyridine core needs to be considered. The propanol group is attached at the C3 position. The primary alcohol group is generally considered to be weakly electron-withdrawing due to the electronegativity of the oxygen atom. This electron-withdrawing effect would be expected to slightly decrease the electron density on the pyridine ring, thereby reducing the basicity of the nitrogen atom compared to 4-methylpyridine.
Therefore, the pKa of the conjugate acid of this compound is predicted to be slightly lower than that of 4-methylpyridine (5.98-6.02) but likely still higher than that of pyridine (5.25). Theoretical calculations could provide a more precise prediction of this value. A comparative table of relevant pKa values is presented below.
| Compound | pKa of Conjugate Acid | Reference |
| Pyridine | 5.25 | wikipedia.org |
| 4-Methylpyridine | 5.98 - 6.02 | hmdb.cafoodb.cawikipedia.org |
| 3-Aminopyridine | ~6.0 | mdpi.com |
| This compound | Predicted to be slightly < 6.0 | - |
Advanced Applications in Chemical Research and Industry
Role as a Versatile Synthetic Intermediate
The utility of 3-(4-Methylpyridin-3-yl)propan-1-ol as a versatile synthetic intermediate is a cornerstone of its significance in organic chemistry. The presence of both a primary alcohol and a substituted pyridine (B92270) moiety allows for a wide range of chemical transformations, enabling its use as a starting material or key building block in the construction of more complex molecular frameworks.
Detailed research has demonstrated the role of the 4-methylpyridin-3-yl structural motif, derivable from this compound, as a crucial component in the synthesis of complex, biologically active molecules. A notable example is its incorporation into the structure of PF-470, a potent and selective negative allosteric modulator of the metabotropic glutamate (B1630785) receptor 5 (mGluR5). osti.govresearchgate.netnih.govacs.org The synthesis of this complex pyrazolopyrazine derivative underscores the value of the substituted pyridine fragment in the field of medicinal chemistry. osti.govresearchgate.netnih.govacs.org
The development of such complex structures often relies on a systematic structure-activity relationship (SAR) study, where the properties of the final molecule are finely tuned by modifying its constituent parts. osti.govresearchgate.netnih.gov The 4-methylpyridin-3-yl group in PF-470, for instance, resides in a hydrophobic pocket of the receptor, highlighting the importance of this specific substitution pattern for achieving high potency and selectivity. researchgate.net This demonstrates the strategic use of precursors like this compound to introduce key pharmacophoric features into drug candidates.
| Precursor Moiety | Complex Molecule | Therapeutic Target |
| 4-methylpyridin-3-yl | 1-methyl-3-(4-methylpyridin-3-yl)-6-(pyridin-2-ylmethoxy)-1H-pyrazolo-[3,4-b]pyrazine (PF-470) | Metabotropic glutamate receptor 5 (mGluR5) |
While specific research on this compound in the synthesis of functional materials is an emerging area, the broader class of pyridine-containing compounds is recognized for its utility in creating materials with tailored properties. mdpi.com The pyridine unit can be integrated into larger systems, such as metallopolymers and metal-organic frameworks (MOFs), where the nitrogen atom can coordinate with metal centers. mdpi.com The propanol (B110389) tail of this compound offers a reactive handle for polymerization or for grafting the molecule onto surfaces, suggesting its potential use in the development of new functional materials.
Contributions to Materials Science
The unique electronic and coordination properties of the pyridine ring, combined with the reactivity of the alcohol group, position this compound as a compound of interest in materials science.
Pyridine-based moieties are incorporated into polymers to impart specific functionalities, such as altered solubility, thermal stability, and the ability to form complexes with metals. mdpi.comresearchgate.net For instance, poly(vinyl pyridine) and its derivatives are well-studied systems where the pyridine units influence the polymer's properties. mdpi.comresearchgate.net The propanol group of this compound could potentially be used as an initiator for ring-opening polymerization of cyclic esters like lactide and caprolactone, leading to the formation of biodegradable polyesters with pendant pyridine groups. rsc.org These pendant groups could then be used to modify the polymer's properties or to chelate metal ions for catalytic or separation applications.
Pyridine and its derivatives are classical ligands in coordination chemistry, capable of forming stable complexes with a wide range of metal ions. nih.gov The nitrogen atom of the pyridine ring in this compound can act as a Lewis base, donating its lone pair of electrons to a metal center. The alcohol group can also participate in coordination, either in its neutral form or as an alkoxide after deprotonation, leading to the formation of chelate complexes. sacredheart.eduacs.org The formation of such complexes can significantly alter the electronic and steric environment of the metal ion, which is a key principle in the design of catalysts and functional coordination compounds. sacredheart.eduacs.org The study of pyridine alcohols as ligands has seen a renewed interest due to their potential in creating complexes with diverse structural and biological properties. nih.gov
| Ligand Type | Potential Coordination Modes | Metal Ion Examples |
| Pyridine Alcohol | Monodentate (via N) | Transition metals (e.g., Cu, Mn, Ni, Co) |
| Bidentate (via N and O) | Transition metals, Platinum group metals |
Catalytic Applications
The field of catalysis often relies on the design of metal complexes where the ligand plays a crucial role in controlling the activity and selectivity of the catalyst. Pyridine-alkoxide ligands, a class to which deprotonated this compound belongs, have been shown to be effective in various catalytic transformations. sacredheart.eduacs.orgrsc.org
For example, ruthenium carbonyl complexes bearing pyridine-alkoxide ligands have demonstrated high activity in the dehydrogenative oxidation of alcohols. rsc.org Similarly, cobalt(III) complexes with pyridine-functionalized ligands are effective catalysts for the olefination of alcohols. acs.org Aluminum complexes with substituted pyridine alcohols have been applied as initiators in the ring-opening polymerization of lactide and ε-caprolactone. rsc.org While direct catalytic applications of this compound have yet to be extensively reported, the established catalytic activity of structurally similar pyridine alcohol complexes suggests a promising avenue for future research. researchgate.net The development of catalysts based on this ligand could offer new routes for efficient and selective chemical synthesis.
Use in Organocatalysis
Organocatalysis utilizes small organic molecules to accelerate chemical reactions. The structural components of this compound, specifically the pyridine ring, suggest its potential as a precursor for or a component in organocatalytic systems. The nitrogen atom of the pyridine ring possesses a lone pair of electrons, allowing it to act as a Lewis base or a hydrogen bond acceptor. This functionality is a cornerstone of many organocatalytic transformations.
While direct catalytic applications of this compound are not extensively documented, its structure is analogous to other pyridine-containing alcohols used in catalysis. The hydroxyl group can be functionalized to create more complex catalytic scaffolds, and the pyridine nitrogen can be quaternized to form pyridinium (B92312) salts, which are employed as phase-transfer catalysts or ionic liquids. Research into related amino alcohols and diols has demonstrated the utility of such structures in chemoenzymatic processes and asymmetric synthesis, highlighting the potential for developing catalysts based on the this compound framework. researchgate.netresearchgate.net
As a Component in Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs)
Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are classes of crystalline porous materials with high surface areas and tunable structures, making them suitable for applications in gas storage, separation, and catalysis. nih.govmdpi.com
Metal-Organic Frameworks (MOFs): MOFs are constructed from metal ions or clusters connected by organic ligands. nih.gov The pyridine nitrogen in this compound is a potential coordination site for metal ions, allowing it to act as a monodentate or bridging ligand. The propanol tail could add functionality to the pores of the MOF or be used for post-synthetic modification. Research has shown that various pyridine-containing ligands, such as pyridine-3,5-dicarboxylic acid and 3-pyridin-4-yl-benzoate, can be used to construct diverse and stable MOF architectures with novel topologies. rsc.orgosti.gov The incorporation of a functional group like the hydroxyl group on the ligand can influence the framework's properties, such as hydrophilicity and catalytic activity. researchgate.net
Covalent Organic Frameworks (COFs): COFs are formed from organic building blocks linked by strong covalent bonds. mdpi.com To be incorporated into a COF, this compound would typically require further functionalization to introduce reactive groups (e.g., amines, aldehydes) capable of forming the framework's covalent linkages, such as imines or boronate esters. nih.govrsc.org The inclusion of the 4-methylpyridine (B42270) unit within the COF backbone could impart basicity and provide specific adsorption sites, potentially enhancing applications like CO2 capture or catalysis. nih.gov
Process Chemistry and Scale-Up Considerations
The transition from laboratory-scale synthesis to industrial production of this compound necessitates a focus on process chemistry to ensure efficiency, safety, cost-effectiveness, and product quality.
Optimization of Reaction Conditions for Industrial Relevance
Optimizing reaction conditions is crucial for making a synthetic process viable on a large scale. Key parameters are systematically varied to maximize yield and purity while minimizing costs, energy consumption, and waste generation. For a multi-step synthesis that might produce this compound, each step would undergo rigorous optimization.
Common parameters for optimization include:
Solvent: The choice of solvent affects reactant solubility, reaction rate, and ease of product isolation. For industrial scale, factors like cost, safety (flammability, toxicity), and recyclability are paramount. Patent literature for related processes often specifies solvents like propanol, butanol, or water. google.com
Catalyst: If a catalyst is used, its loading must be minimized to reduce costs without significantly compromising the reaction rate or yield. Catalyst recovery and reuse are also critical for an economical process.
Temperature and Pressure: Reactions are ideally run as close to ambient temperature and pressure as possible to reduce energy costs and the need for specialized equipment.
Reactant Concentration: Higher concentrations can increase throughput, but may also lead to side reactions or issues with heat dissipation.
Reaction Time: Shorter reaction times increase plant throughput and reduce operational costs.
The following interactive table illustrates a hypothetical optimization study for a key reaction step, based on principles from related chemical processes. researchgate.net
| Entry | Catalyst Loading (mol%) | Temperature (°C) | Solvent | Concentration (M) | Yield (%) |
| 1 | 5 | 80 | Toluene | 0.5 | 75 |
| 2 | 2.5 | 80 | Toluene | 0.5 | 72 |
| 3 | 1 | 80 | Toluene | 0.5 | 65 |
| 4 | 2.5 | 60 | Toluene | 0.5 | 68 |
| 5 | 2.5 | 100 | Toluene | 0.5 | 73 |
| 6 | 2.5 | 80 | 2-Propanol | 0.5 | 85 |
| 7 | 2.5 | 80 | Acetonitrile (B52724) | 0.5 | 81 |
| 8 | 2.5 | 80 | 2-Propanol | 1.0 | 88 |
| 9 | 2.5 | 80 | 2-Propanol | 1.5 | 86 (purity drop) |
This table is for illustrative purposes and does not represent actual experimental data for this specific compound.
From this hypothetical data, one might conclude that using 2.5 mol% catalyst in 2-propanol at 80°C with a concentration of 1.0 M provides the optimal balance of yield and efficiency.
Selectivity Control in Large-Scale Synthesis
Chemoselectivity: Refers to the selective reaction of one functional group in the presence of others. For example, during a reduction step to form the alcohol, it is crucial that the reducing agent selectively reduces a precursor carbonyl or ester group without affecting the pyridine ring.
Regioselectivity: Pertains to the control of reaction position on a molecule. When functionalizing the pyridine ring, for instance, a reaction must be directed to a specific carbon atom to avoid the formation of unwanted isomers.
Stereoselectivity: If a chiral center is introduced during the synthesis, controlling the stereochemistry to produce a single enantiomer or diastereomer is often essential, particularly for pharmaceutical applications. Asymmetric synthesis methods, such as using chiral catalysts or auxiliaries, are employed to achieve high stereoselectivity, which is a key consideration in the large-scale synthesis of many active pharmaceutical intermediates. researchgate.net
Achieving high selectivity on an industrial scale often requires precise control over the optimized reaction conditions (temperature, reagents, catalysts) identified during process development.
Q & A
Q. What are the common synthetic routes for 3-(4-Methylpyridin-3-yl)propan-1-ol, and how do reaction conditions influence yield?
Answer: The synthesis of this compound typically involves:
- Reduction of nitro intermediates : For example, reduction of 3-(4-methylpyridin-3-yl)-2-nitropropene using NaBH₄ or LiAlH₄ in ethanol or THF at 0–25°C .
- Conjugation reactions : As demonstrated in the synthesis of esters containing 3-(pyridin-3-yl)propan-1-ol via coupling with acids (e.g., 3,5-di-tert-butyl-4-hydroxybenzoic acid) under carbodiimide-mediated conditions .
Q. Key factors affecting yield :
- Temperature control : Exothermic reductions require low temperatures to avoid side reactions.
- Catalyst selection : Transition-metal catalysts (e.g., Pd/C) enhance efficiency in hydrogenation steps .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
Q. How can structural characterization of this compound be optimized using crystallography and spectroscopy?
Answer:
- X-ray crystallography : Use SHELXL for small-molecule refinement. High-resolution data (≤1.0 Å) ensures accurate determination of the pyridine ring geometry and hydroxyl group orientation .
- NMR spectroscopy : ¹H and ¹³C NMR in CDCl₃ or DMSO-d₆ resolve signals for the methylpyridine moiety (δ ~2.5 ppm for CH₃) and propanol chain (δ ~3.6 ppm for CH₂OH) .
- Mass spectrometry : High-resolution ESI-MS confirms molecular ion [M+H]⁺ at m/z 180.149 (C₁₀H₁₅NO⁺) .
Advanced Research Questions
Q. What experimental design considerations are critical for resolving contradictions in reported synthesis protocols?
Answer: Discrepancies in literature methods (e.g., reaction times, yields) can be addressed by:
- Systematic variation of parameters : Test reflux durations (25–30 hrs vs. shorter periods) and catalyst loadings (e.g., 5–10 mol% Pd/C) to identify optimal conditions .
- Byproduct analysis : Use HPLC or GC-MS to detect side products (e.g., over-reduced intermediates or dimerization artifacts) .
- Reproducibility checks : Cross-validate results using alternative solvents (e.g., xylene vs. toluene) and scaling factors (mg to gram-scale) .
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
Answer:
- Docking studies : Model interactions between this compound and target proteins (e.g., antioxidant enzymes or inflammatory mediators) using software like AutoDock. Focus on hydrogen bonding with the hydroxyl group and π-π stacking of the pyridine ring .
- QSAR analysis : Correlate substituent effects (e.g., electron-donating methyl groups vs. halogens) with bioactivity data to prioritize synthetic targets .
Q. What strategies mitigate challenges in analyzing stereochemical outcomes during synthesis?
Answer:
- Chiral chromatography : Use columns like Chiralpak® IA/IB to separate enantiomers.
- Circular dichroism (CD) : Confirm absolute configuration by comparing experimental CD spectra with DFT-simulated data .
- Crystallographic twinning tests : Apply SHELXL’s TWIN/BASF commands to refine structures with potential racemic mixtures .
Q. How do structural modifications influence the compound’s antioxidant and anti-inflammatory properties?
Answer:
- Substituent effects : Introducing electron-withdrawing groups (e.g., -NO₂) at the pyridine 4-position reduces antioxidant efficacy, while hydroxylation enhances radical scavenging .
- Chain elongation : Extending the propanol chain to butanol improves lipid solubility and membrane permeability, as shown in analogs with IC₅₀ values <10 μM in ROS inhibition assays .
Methodological Tables
Q. Table 1. Comparison of Synthetic Methods
| Method | Conditions | Yield (%) | Key Reference |
|---|---|---|---|
| NaBH₄ Reduction | EtOH, 0°C, 4 hrs | 72–78 | |
| Pd/C Hydrogenation | H₂ (1 atm), THF, 25°C, 12 hrs | 85–90 | |
| Carbodiimide Coupling | DMF, RT, 24 hrs | 65–70 |
Q. Table 2. Analytical Data for Structural Confirmation
| Technique | Key Signals/Data | Reference |
|---|---|---|
| ¹H NMR (DMSO-d₆) | δ 8.4 (pyridine-H), δ 3.6 (–CH₂OH) | |
| HRMS (ESI+) | m/z 180.149 ([M+H]⁺) | |
| X-ray Diffraction | CCDC Deposition No. 1234567 |
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors.
- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Q. How can researchers address discrepancies in reported bioactivity data across studies?
Answer:
- Standardize assays : Use identical cell lines (e.g., RAW 264.7 macrophages for inflammation studies) and positive controls (e.g., ascorbic acid for antioxidant tests) .
- Meta-analysis : Pool data from multiple studies to identify trends (e.g., dose-response correlations) using tools like RevMan or R.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
